Regioisomeric Pyridine Substitution: Predicted LogP Comparison vs. 2- and 4-Pyridinyl Analogs
The target compound (3-pyridinylmethyl) exhibits an XLogP3-AA value of -0.6 [1]. The 2-pyridinylmethyl isomer (CAS 845546-25-0) has a predicted XLogP3-AA of -0.7, while the 4-pyridinylmethyl isomer (CAS 304859-15-2) has a predicted XLogP3-AA of -0.7 [2][3]. The slight difference may influence aqueous solubility and passive membrane permeability in biological assays.
| Evidence Dimension | Predicted partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | -0.6 |
| Comparator Or Baseline | 2-pyridinyl isomer: -0.7; 4-pyridinyl isomer: -0.7 |
| Quantified Difference | Δ ≈ 0.1 log unit |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.04.14) |
Why This Matters
A difference of 0.1 log units is minor but can be significant in lead optimization campaigns where even small lipophilicity shifts affect ADME properties.
- [1] PubChem Compound Summary CID 652923: 5-Oxo-1-((pyridin-3-yl)methyl)pyrrolidine-3-carboxylic acid. View Source
- [2] PubChem Compound Summary CID 11139486: 5-oxo-1-(pyridin-2-ylmethyl)pyrrolidine-3-carboxylic acid. View Source
- [3] PubChem Compound Summary CID 11139487: 5-oxo-1-(pyridin-4-ylmethyl)pyrrolidine-3-carboxylic acid. View Source
